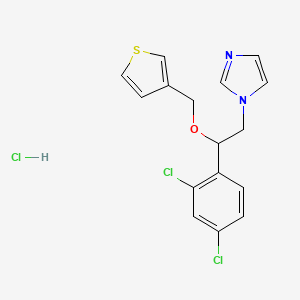
9-Desfluoro-9(11)-epoxy Triamcinolone Acetonide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Desfluoro-9(11)-epoxy Triamcinolone Acetonide: is a synthetic corticosteroid derivative. It is structurally related to triamcinolone acetonide, a widely used anti-inflammatory and immunosuppressive agent. The modification of the triamcinolone acetonide structure by removing the fluorine atom and introducing an epoxy group at the 9(11) position results in unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Desfluoro-9(11)-epoxy Triamcinolone Acetonide typically involves multiple steps, starting from triamcinolone acetonide. The key steps include:
De-fluorination: The fluorine atom at the 9-position is removed using a suitable de-fluorinating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the epoxy group, leading to the formation of diols or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the molecule, converting them to hydroxyl groups.
Substitution: The compound can participate in substitution reactions, where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of diols or other oxidized derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
9-Desfluoro-9(11)-epoxy Triamcinolone Acetonide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of corticosteroids and their derivatives.
Biology: Investigated for its effects on cellular processes, including inflammation and immune response.
Medicine: Explored for potential therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
The mechanism of action of 9-Desfluoro-9(11)-epoxy Triamcinolone Acetonide involves binding to glucocorticoid receptors in target cells. This binding leads to the modulation of gene expression, resulting in anti-inflammatory and immunosuppressive effects. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triamcinolone Acetonide: The parent compound, widely used for its anti-inflammatory and immunosuppressive properties.
Betamethasone: Another corticosteroid with similar therapeutic applications.
Dexamethasone: A potent corticosteroid used in various inflammatory and autoimmune conditions.
Uniqueness
9-Desfluoro-9(11)-epoxy Triamcinolone Acetonide is unique due to the absence of the fluorine atom and the presence of an epoxy group at the 9(11) position. These structural modifications result in distinct chemical and biological properties, potentially offering advantages in terms of efficacy and safety compared to other corticosteroids.
Propriétés
Numéro CAS |
39672-75-8 |
|---|---|
Formule moléculaire |
C24H30O6 |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
(1S,3S,5S,6S,10R,21S)-6-(2-hydroxyacetyl)-5,8,8,21-tetramethyl-2,7,9-trioxahexacyclo[11.8.0.01,3.05,12.06,10.016,21]henicosa-16,19-dien-18-one |
InChI |
InChI=1S/C24H30O6/c1-20(2)28-18-10-16-15-6-5-13-9-14(26)7-8-21(13,3)23(15)19(29-23)11-22(16,4)24(18,30-20)17(27)12-25/h7-9,15-16,18-19,25H,5-6,10-12H2,1-4H3/t15?,16?,18-,19+,21+,22+,23-,24-/m1/s1 |
Clé InChI |
LAOLPAAORRPVAA-HZSSNUNGSA-N |
SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C46C(O6)CC3(C2(O1)C(=O)CO)C)C)C |
SMILES isomérique |
C[C@]12C[C@H]3[C@]4(O3)C(C1C[C@@H]5[C@]2(OC(O5)(C)C)C(=O)CO)CCC6=CC(=O)C=C[C@]46C |
SMILES canonique |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C46C(O6)CC3(C2(O1)C(=O)CO)C)C)C |
Synonymes |
(9β,11β,16α)-9,11-Epoxy-21-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione; _x000B_Naphth[2’,1’:4,5]oxireno[5,6]indeno[1,2-d][1,3]dioxole, pregna-1,4-diene-3,20-dione deriv.; 9,11β-Epoxy-16α,17,21-trihydroxy-9β-pregna-1,4-diene-3,20 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















